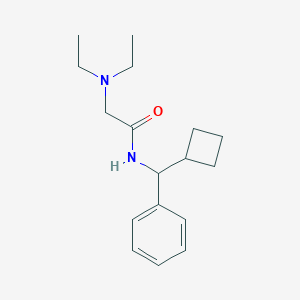
N-(alpha-Cyclobutylbenzyl)-2-(diethylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(alpha-Cyclobutylbenzyl)-2-(diethylamino)acetamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It was first identified in 2003 and has since been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
CX-5461 works by inhibiting the activity of Pol I, which is responsible for the transcription of ribosomal RNA (rRNA). This leads to a decrease in the production of ribosomes, which are essential for protein synthesis. Cancer cells, which have a high demand for protein synthesis due to their rapid proliferation, are particularly vulnerable to the effects of CX-5461.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CX-5461 is its selectivity for cancer cells, which reduces the risk of off-target effects. However, like all experimental drugs, CX-5461 has limitations. It is not effective against all types of cancer, and its efficacy may vary depending on the genetic profile of the tumor. Additionally, it may have toxic effects on normal cells, which can limit its therapeutic potential.
Zukünftige Richtungen
For research include exploring the use of CX-5461 in combination with other drugs, identifying biomarkers that can predict response to treatment, and developing strategies to overcome resistance to the drug.
In conclusion, CX-5461 is a promising candidate for the treatment of cancer, with a unique mechanism of action that targets Pol I transcription. While there are limitations to its use, ongoing research is expected to shed more light on its potential therapeutic applications.
Synthesemethoden
CX-5461 is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The exact synthesis method is proprietary information of the manufacturer, and hence, not publicly available.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that CX-5461 can selectively kill cancer cells that are dependent on Pol I transcription for survival. This makes it a promising candidate for the treatment of various types of cancer, including hematological malignancies and solid tumors.
Eigenschaften
CAS-Nummer |
19893-61-9 |
|---|---|
Produktname |
N-(alpha-Cyclobutylbenzyl)-2-(diethylamino)acetamide |
Molekularformel |
C17H26N2O |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
N-[cyclobutyl(phenyl)methyl]-2-(diethylamino)acetamide |
InChI |
InChI=1S/C17H26N2O/c1-3-19(4-2)13-16(20)18-17(15-11-8-12-15)14-9-6-5-7-10-14/h5-7,9-10,15,17H,3-4,8,11-13H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
NFDHEFLMCQYANG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC(C1CCC1)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)CC(=O)NC(C1CCC1)C2=CC=CC=C2 |
Synonyme |
N-(alpha-Cyclobutylbenzyl)-2-(diethylamino)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)

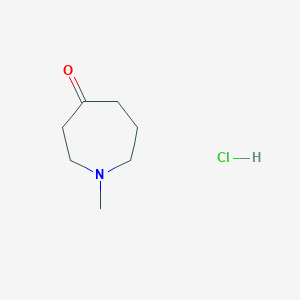

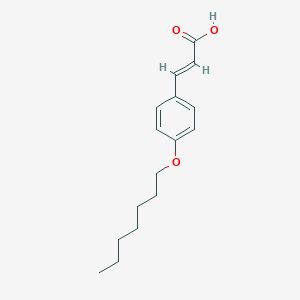
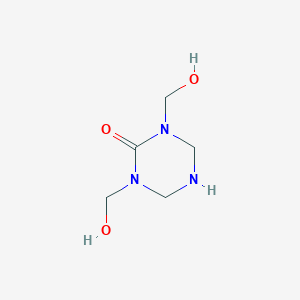
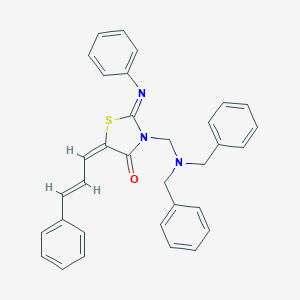



![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)
![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)
